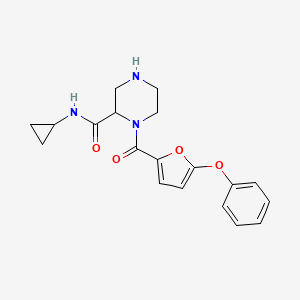![molecular formula C19H15N3O2S B5337219 2-[(4-cinnamoyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5337219.png)
2-[(4-cinnamoyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-cinnamoyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone is a compound that belongs to the class of triazole derivatives. It is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β) and has shown therapeutic potential in a variety of diseases.
Wirkmechanismus
The mechanism of action of 2-[(4-cinnamoyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone involves the inhibition of GSK-3β, a serine/threonine protein kinase that plays a key role in various signaling pathways. GSK-3β is involved in the regulation of glycogen synthesis, cell proliferation, apoptosis, and gene expression. Inhibition of GSK-3β by this compound leads to the activation of various downstream targets such as β-catenin, which plays a key role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of GSK-3β in a dose-dependent manner, leading to the activation of downstream targets such as β-catenin. It has also been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. In addition, it has been shown to have a mood-stabilizing effect by regulating the activity of GSK-3β in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(4-cinnamoyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone in lab experiments include its potent inhibitory effect on GSK-3β, its neuroprotective and mood-stabilizing effects, and its potential as a therapeutic agent in various diseases. However, the limitations include its low solubility in water, which may limit its bioavailability, and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on 2-[(4-cinnamoyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone. One direction is to investigate its potential as a therapeutic agent in other diseases such as diabetes and inflammation. Another direction is to develop more potent and selective inhibitors of GSK-3β based on the structure of this compound. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its therapeutic potential.
Synthesemethoden
The synthesis of 2-[(4-cinnamoyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone involves the reaction of 4-cinnamoyl-4H-1,2,4-triazole-3-thiol with 1-bromo-2-phenylethane in the presence of a base such as potassium carbonate. The reaction occurs under reflux conditions in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is obtained in good yield after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[(4-cinnamoyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone has been extensively studied for its therapeutic potential in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. It has been shown to have a neuroprotective effect by inhibiting GSK-3β, a key enzyme involved in the pathogenesis of Alzheimer's disease. In bipolar disorder, it has been shown to have a mood-stabilizing effect by regulating the activity of GSK-3β. In cancer, it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Eigenschaften
IUPAC Name |
(E)-1-(3-phenacylsulfanyl-1,2,4-triazol-4-yl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-17(16-9-5-2-6-10-16)13-25-19-21-20-14-22(19)18(24)12-11-15-7-3-1-4-8-15/h1-12,14H,13H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANKFCDVEBQKBF-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N2C=NN=C2SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N2C=NN=C2SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-{3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5337136.png)
![4-chloro-N-(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5337145.png)

![N-allyl-7-(1,3-benzodioxol-5-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5337158.png)
![isopropyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5337163.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-1,3-thiazol-2-ylpentanamide](/img/structure/B5337174.png)
![1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]proline](/img/structure/B5337179.png)
![7-(3-chloro-2-buten-1-yl)-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5337180.png)

![2-(3-chlorophenyl)-1-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-imidazole](/img/structure/B5337208.png)
![2-(3-chloro-4-methylphenyl)-4-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5337209.png)

![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one](/img/structure/B5337223.png)
![4-fluoro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5337224.png)
